![molecular formula C22H23ClN2O3 B2522960 2-[(2-Chlorophenyl)methylene]-7-[(4-ethylpiperazinyl)methyl]-6-hydroxybenzo[b] furan-3-one CAS No. 869078-60-4](/img/structure/B2522960.png)

2-[(2-Chlorophenyl)methylene]-7-[(4-ethylpiperazinyl)methyl]-6-hydroxybenzo[b] furan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

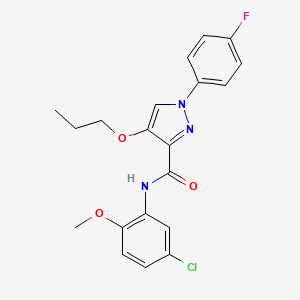

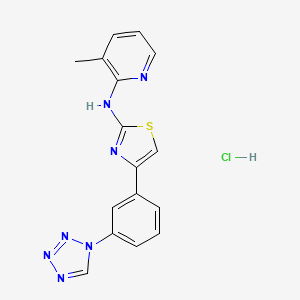

The compound 2-[(2-Chlorophenyl)methylene]-7-[(4-ethylpiperazinyl)methyl]-6-hydroxybenzo[b]furan-3-one is a chlorinated aromatic hydrocarbon with a complex molecular structure that includes a benzo[b]furan core. This type of compound is structurally related to various environmental pollutants and pharmacologically active molecules. The presence of the chlorophenyl group and the piperazinylmethyl moiety suggests potential biological activity, which could be explored in various medicinal chemistry applications.

Synthesis Analysis

While the specific synthesis of 2-[(2-Chlorophenyl)methylene]-7-[(4-ethylpiperazinyl)methyl]-6-hydroxybenzo[b]furan-3-one is not detailed in the provided papers, similar compounds have been synthesized through multi-step reactions involving the formation of the benzo[b]furan core, followed by various functionalization reactions. For instance, the preparation of benzo[b]furan derivatives with chlorophenyl groups has been reported, where the core structure is typically formed through a cyclization step, and the chlorophenyl moiety is introduced through a halogenation reaction .

Molecular Structure Analysis

The molecular structure of benzo[b]furans is characterized by a fused benzene and furan ring system. The presence of substituents like chlorophenyl and piperazinylmethyl groups can significantly influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets. The chlorophenyl group, in particular, is known to be involved in various types of chemical reactions due to the presence of the electron-withdrawing chlorine atom .

Chemical Reactions Analysis

Chlorinated benzo[b]furans can undergo a variety of chemical reactions, including electrophilic aromatic substitution facilitated by the electron-withdrawing chlorine atom. They may also participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles. Additionally, the presence of the hydroxy group in the compound suggests the possibility of forming esters or ethers through condensation reactions with appropriate reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzo[b]furans are influenced by their molecular structure. The chlorophenyl group contributes to the lipophilicity of the compound, which can affect its solubility in organic solvents and its partitioning behavior in biological systems. The hydroxy group introduces the potential for hydrogen bonding, which can influence the compound's boiling point, melting point, and solubility in water. The piperazinylmethyl group may also contribute to the basicity of the compound, affecting its acid-base properties .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Research into the synthesis and chemical reactions of related furan and benzofuran derivatives provides insights into potential methodologies for creating complex molecules, including various Diels-Alder reactions and the formation of bioactive chalcones and pyrazoline derivatives. For instance, the reaction of alkyl 2H-azirine-3-carboxylates with furans leading to aziridine and subsequently to dihydrofuranol highlights intricate chemical transformations that could be relevant for designing synthetic pathways for similar compounds (Alves et al., 2001).

Potential Bioactive Compounds Synthesis

The synthesis of potentially bioactive compounds from visnaginone, through reactions with aromatic aldehydes to afford chalcones, and further transformation into pyrazoline and isoxazoline derivatives, indicates the pharmaceutical chemistry applications of related furan derivatives (Abdel Hafez et al., 2001).

Material Science and Photonic Biosensor Applications

The preparation of hydroxy-substituted tetrachlorodibenzo[b,e][1,4]dioxin and tetrachlorodibenzo[b,d]furans for the development of selective single-standard DNA (ssDNA) aptamers in photonic biosensors showcases the integration of organic synthesis with materials science for environmental monitoring and potential health implications (Kalantzi et al., 2021).

Understanding Molecular Mechanisms in Environmental Samples

Investigations into the phenyldibenzofurans and phenyldibenzothiophenes in marine sedimentary rocks and hydrothermal petroleum provide a framework for understanding the molecular mechanisms and distributions of similar compounds in geological samples, which has implications for environmental science and organic geochemistry (Marynowski et al., 2002).

Safety And Hazards

This compound is not intended for human or veterinary use and is available for research use only1. Unfortunately, I couldn’t find more detailed information about the safety and hazards of this specific compound.

Orientations Futures

Unfortunately, I couldn’t find specific information on the future directions of research or applications involving this compound.

Please note that this analysis is based on the information available to me and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.

Propriétés

IUPAC Name |

(2Z)-2-[(2-chlorophenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O3/c1-2-24-9-11-25(12-10-24)14-17-19(26)8-7-16-21(27)20(28-22(16)17)13-15-5-3-4-6-18(15)23/h3-8,13,26H,2,9-12,14H2,1H3/b20-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBFHELLAROKJZ-MOSHPQCFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4Cl)C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4Cl)/C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Chlorophenyl)methylene]-7-[(4-ethylpiperazinyl)methyl]-6-hydroxybenzo[b] furan-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-hydroxychroman-4-yl)methyl)urea](/img/structure/B2522879.png)

![N-(4-butylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2522884.png)

![1-(3,5-dimethylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2522888.png)

![3-Methylbut-2-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B2522895.png)

![N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-6-methyl-4-(3-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}acetamide](/img/structure/B2522896.png)